N'-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide
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Overview
Description
N’-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, an acetyl group, and a fluorobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the nitration of pyrazole derivatives, followed by bromination. The acetylation of the pyrazole ring is then carried out using acetic anhydride. Finally, the fluorobenzohydrazide moiety is introduced through a condensation reaction with 2-fluorobenzohydrazide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups on the pyrazole ring can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitropyrazole derivatives.
Reduction: Formation of aminopyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N’-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N’-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide involves its interaction with specific molecular targets. The nitro groups on the pyrazole ring can participate in redox reactions, while the bromine and fluorobenzohydrazide moieties can interact with various enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of protein function, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3,4-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3,5-dinitropyrazol-1-yl)diazene
- 4-Amino-3,5-dinitropyrazole
Uniqueness
N’-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H8BrFN6O6 |
---|---|
Molecular Weight |
431.13 g/mol |
IUPAC Name |
N'-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide |
InChI |
InChI=1S/C12H8BrFN6O6/c13-9-10(19(23)24)17-18(12(9)20(25)26)5-8(21)15-16-11(22)6-3-1-2-4-7(6)14/h1-4H,5H2,(H,15,21)(H,16,22) |
InChI Key |
XZZJXQCNQDJKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)[N+](=O)[O-])F |
Origin of Product |
United States |
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